molecular formula C13H20N2O2S B1387172 5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline CAS No. 942474-87-5

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline

Cat. No. B1387172
M. Wt: 268.38 g/mol
InChI Key: CEULTGNUOMOFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds . Anilines, on the other hand, are a class of compounds that consist of a phenyl group attached to an amino group . They are also commonly used in the production of drugs, dyes, and plastics .


Synthesis Analysis

The synthesis of piperidine derivatives often involves cyclization, hydrogenation, and multicomponent reactions . Anilines can be synthesized through various methods, including the reduction of nitrobenzene or the ammonolysis of phenyl halides .


Molecular Structure Analysis

The molecular structure of piperidines consists of a six-membered ring with one nitrogen atom . Anilines have a phenyl group attached to an amino group .


Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including substitutions and additions . Anilines can also participate in a wide range of reactions, such as acylation and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, piperidines are basic in nature and have a characteristic odor . Anilines are weakly basic and can form salts with acids .

Scientific Research Applications

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety and hazards associated with “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, both piperidines and anilines can be hazardous and require careful handling .

Future Directions

The future directions for research on “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its potential applications. Given that both piperidines and anilines are widely used in the synthesis of pharmaceuticals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .

properties

IUPAC Name

5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEULTGNUOMOFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Reactant of Route 2
Reactant of Route 2
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Reactant of Route 3
Reactant of Route 3
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Reactant of Route 4
Reactant of Route 4
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Reactant of Route 5
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Reactant of Route 6
Reactant of Route 6
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.